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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

tetraammineplatinum(II) chloride hydrate, a coordination complex of significant interest in

catalysis and as a precursor in the synthesis of platinum-based materials and therapeutics.

This document details the experimental protocols and summarizes the key spectroscopic data

obtained from Infrared (IR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance

(NMR) spectroscopy, as well as X-ray crystallography, to facilitate its characterization and

application in research and development.

Molecular Structure and Properties
Tetraammineplatinum(II) chloride hydrate, with the chemical formula [Pt(NH₃)₄]Cl₂·H₂O,

consists of a central platinum(II) ion coordinated to four ammonia ligands in a square planar

geometry. The complex cation, [Pt(NH₃)₄]²⁺, is associated with two chloride anions and one

molecule of water of hydration.

Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from various spectroscopic

techniques for tetraammineplatinum(II) chloride hydrate and its closely related analogues.
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Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity
Reference
Compound

N-H Stretch ~3272 Strong --INVALID-LINK--₂

Asymmetric NH₃

Deformation

(δₐ(HNH))

~1586 Medium --INVALID-LINK--₂

Symmetric NH₃

Deformation

(δₛ(HNH))

~1384 Strong --INVALID-LINK--₂

NH₃ Rocking (ρ(NH₃)) ~857 Medium --INVALID-LINK--₂

Pt-N Stretch (ν(Pt-N)) ~508 Medium --INVALID-LINK--₂

Table 2: Raman Spectroscopy Data

No specific Raman spectral data for solid tetraammineplatinum(II) chloride hydrate was

found in the reviewed literature. The following data is for gaseous ammonia and can be used

as a general reference for the vibrational modes of the ammine ligands.

Vibrational Mode Wavenumber (cm⁻¹) Reference Compound

Symmetric N-H Stretch 967 NH₃ (gas)[1]

Asymmetric N-H Stretch 934 NH₃ (gas)[1]

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of aqueous [Pt(NH₃)₄]Cl₂ shows weak d-d transitions characteristic of

square planar d⁸ complexes. Specific molar absorptivity values are not widely reported.
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Transition Approximate λₘₐₓ (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

d-d transitions 300 - 360 Weak (ε ≈ 30-170)[2]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus
Chemical Shift (δ,
ppm)

Coupling Constant
(J, Hz)

Reference
Compound

¹H (NH₃) 4.07 -
--INVALID-LINK--₂ in

DMSO

¹⁹⁵Pt
Wide range, sensitive

to ligands
-

General for Pt(II)

complexes

Table 5: X-ray Crystallography Data

Data for the closely related tetraammineplatinum(II) dichloride ammonia tetrasolvate,

[Pt(NH₃)₄]Cl₂·4NH₃.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.6641(2)

b (Å) 10.1601(3)

c (Å) 8.7797(2)

β (°) 100.975(3)

V (Å³) 671.15(3)

Z 2

Pt-N Bond Lengths (Å) 2.0471(16), 2.0519(15)

N-Pt-N Angles (°) 89.24(6), 90.76(6)

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of tetraammineplatinum(II) chloride
hydrate are provided below.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of the complex.

Methodology:

Sample Preparation: Prepare a solid sample as a KBr pellet. Mix approximately 1-2 mg of

the finely ground sample with 150-200 mg of dry, IR-grade potassium bromide (KBr). The

mixture is then pressed under high pressure in a die to form a transparent or translucent

pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:
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Record a background spectrum of a pure KBr pellet.

Place the sample pellet in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Data Analysis: Identify and assign the absorption bands corresponding to the vibrational

modes of the ammine ligands (N-H stretching, bending, and rocking) and the platinum-

nitrogen bond (Pt-N stretching).

Raman Spectroscopy
Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for

symmetric vibrations.

Methodology:

Sample Preparation: The solid sample can be analyzed directly. A small amount of the

crystalline powder is placed on a microscope slide or in a capillary tube.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532

nm or 785 nm) and a sensitive detector (e.g., a CCD camera).

Data Acquisition:

Focus the laser beam onto the sample.

Collect the scattered light and disperse it using a grating.

Record the Raman spectrum, typically in the range of 100-4000 cm⁻¹.

Optimize acquisition parameters such as laser power and exposure time to obtain a good

signal-to-noise ratio while avoiding sample degradation.
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Data Analysis: Identify the Raman shifts corresponding to the vibrational modes of the

complex. Pay close attention to the Pt-N stretching and N-H vibrational modes.

UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the complex, particularly the d-d transitions

of the platinum(II) center.

Methodology:

Sample Preparation: Prepare a solution of the complex in a suitable solvent, typically

deionized water, of a known concentration.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of cuvettes (typically 1 cm path length), one for the solvent (reference)

and one for the sample solution.

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration

is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the chemical environment of the ammine protons and the platinum nucleus.

Methodology:

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or

DMSO-d₆).

Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H and ¹⁹⁵Pt nuclei.

Data Acquisition:

For ¹H NMR, acquire the spectrum to observe the chemical shift of the ammine protons.
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For ¹⁹⁵Pt NMR, a wider spectral width is required due to the large chemical shift range of

platinum.

Data Analysis: Determine the chemical shifts (δ) relative to a standard (e.g., TMS for ¹H).

Analyze coupling constants (J), if observed, to deduce structural information.

X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal

lattice, including bond lengths and angles.

Methodology:

Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated

solution of the complex.

Instrumentation: A single-crystal X-ray diffractometer.

Data Collection:

Mount a single crystal on the diffractometer.

Irradiate the crystal with a monochromatic X-ray beam.

Collect the diffraction data as a series of reflections at various crystal orientations.

Structure Solution and Refinement:

Process the diffraction data to determine the unit cell parameters and space group.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data to obtain accurate bond lengths,

bond angles, and other crystallographic parameters.

Visualizations
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The following diagrams illustrate the molecular structure and the general workflow for the

spectroscopic analysis of tetraammineplatinum(II) chloride hydrate.

Molecular Structure of [Pt(NH₃)₄]Cl₂·H₂O

Complex Cation

Pt²⁺

NH₃ NH₃ NH₃ NH₃

Cl⁻ Cl⁻ H₂O

Click to download full resolution via product page

Caption: Molecular structure of the [Pt(NH₃)₄]²⁺ complex cation.

Spectroscopic Analysis Workflow

[Pt(NH₃)₄]Cl₂·H₂O Sample
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Caption: Workflow for the comprehensive spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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